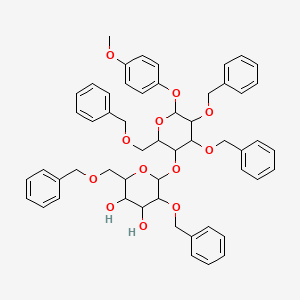
Allyl glucuronoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl glucuronoate, also known as allyl D-glucuronate, is a chemical compound with the molecular formula C9H14O7. It is an ester derived from glucuronic acid and allyl alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of allyl glucuronoate can be achieved through several methods. One common approach involves the esterification of glucuronic acid with allyl alcohol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymes like glucuronosyltransferases can catalyze the transfer of glucuronic acid to allyl alcohol, resulting in the formation of this compound. This method is advantageous due to its specificity and mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Allyl glucuronoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield allyl glucuronide.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of allyl glucuronide.
Substitution: Formation of various allyl-substituted glucuronates.
Applications De Recherche Scientifique
Allyl glucuronoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of allyl glucuronoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form active metabolites that exert various effects. For example, it may interact with enzymes involved in detoxification processes, such as glucuronosyltransferases, leading to the formation of glucuronides that are more easily excreted from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl glucuronoate: An ester of glucuronic acid and methanol.
Ethyl glucuronoate: An ester of glucuronic acid and ethanol.
Propyl glucuronoate: An ester of glucuronic acid and propanol.
Uniqueness
Allyl glucuronoate is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity compared to other glucuronic acid esters. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H14O7 |
|---|---|
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
prop-2-enyl 3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2 |
Clé InChI |
HYPHSXHTCHCXAT-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



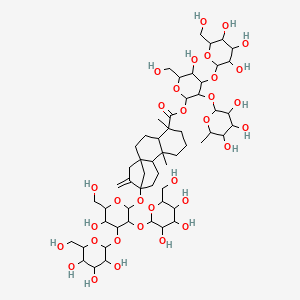

![3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol](/img/structure/B13397475.png)
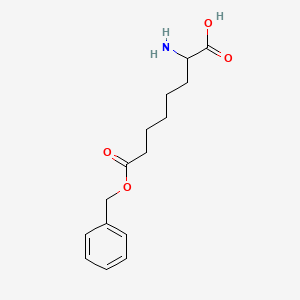
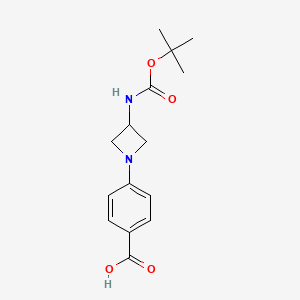

![1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one](/img/structure/B13397507.png)
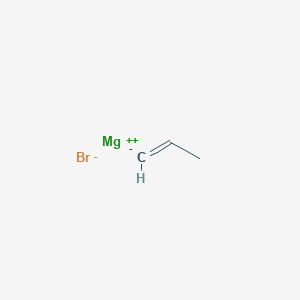
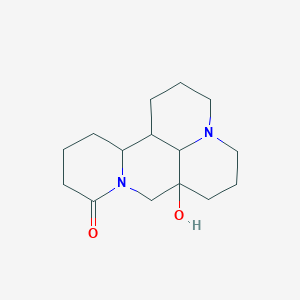
![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B13397513.png)
![3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B13397526.png)
![benzyl N-[(1S)-4-carbamimidamido-1-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl]carbamate hydrochloride](/img/structure/B13397533.png)
